molecular formula C10H18ClNOS B3077577 2-Methyl-2-{[(5-methyl-2-thienyl)methyl]amino}-1-propanol hydrochloride CAS No. 1048664-80-7

2-Methyl-2-{[(5-methyl-2-thienyl)methyl]amino}-1-propanol hydrochloride

Cat. No.: B3077577
CAS No.: 1048664-80-7
M. Wt: 235.77 g/mol
InChI Key: CSSHTSZPHQOQDS-UHFFFAOYSA-N
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Description

The compound “2-Methyl-2-{[(5-methyl-2-thienyl)methyl]amino}-1-propanol hydrochloride” is a complex organic molecule. It contains a propanol group, which is a three-carbon chain with an alcohol (-OH) functional group. It also contains a thienyl group, which is a five-membered aromatic ring containing four carbon atoms and one sulfur atom .


Synthesis Analysis

While the exact synthesis process for this compound is not available, it might involve several steps including the formation of the thienyl group, the introduction of the methyl groups, and the attachment of the amino-propanol group. The synthesis could potentially involve techniques such as nucleophilic substitution, reduction, and condensation reactions .


Chemical Reactions Analysis

The reactivity of this compound would depend on its exact structure. The presence of the alcohol and amino groups could make it a good nucleophile, allowing it to participate in substitution reactions. The aromatic thienyl group could potentially undergo electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, compounds with alcohol and amino groups are polar and can form hydrogen bonds, which could make this compound soluble in polar solvents like water . The presence of the aromatic thienyl group could contribute to its stability and possibly its color .

Scientific Research Applications

Synthesis and Characterization

  • Research has demonstrated methods for synthesizing related compounds, highlighting their potential for creating derivatives with varied biological activities. For instance, the synthesis of oxazolines and thiazolines using amino alcohols under microwave irradiation presents a technique that could potentially be applied to synthesize derivatives of the compound , offering a pathway to explore its chemical properties and reactions (Katritzky et al., 2004).

Biological and Pharmacological Research

  • Derivatives of similar compounds have been synthesized and evaluated for their anticancer activities, suggesting a potential area of application for the compound . This includes the synthesis of S-glycosyl and S-alkyl derivatives of triazinone, showing significant in vitro anticancer activities, which indicates the possible pharmacological relevance of structurally related compounds (Saad & Moustafa, 2011).

Material Science and Chemical Engineering

  • The thermal chemistry and formation of surface intermediates on metal surfaces involving related compounds provide insights into their potential applications in material science and surface chemistry. For example, the study of 1-chloro-2-methyl-2-propanol on Ni(100) surfaces reveals complex reaction pathways that could be relevant for understanding the surface interactions of the compound (Zhao, Deng, & Zaera, 2010).

Analytical Chemistry

  • Modifications and derivatization of amino acids for fluorescence studies have utilized compounds with similar structures, highlighting the role of such chemicals in developing analytical techniques for biological assays. This suggests potential applications of the compound in enhancing detection sensitivity in various biochemical analyses (Frade et al., 2007).

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used in the synthesis of other complex organic molecules, or it could have applications in fields like medicinal chemistry if it exhibits biological activity .

Properties

IUPAC Name

2-methyl-2-[(5-methylthiophen-2-yl)methylamino]propan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NOS.ClH/c1-8-4-5-9(13-8)6-11-10(2,3)7-12;/h4-5,11-12H,6-7H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSSHTSZPHQOQDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)CNC(C)(C)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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